![molecular formula C11H13NO2 B2436317 Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate CAS No. 597562-79-3](/img/structure/B2436317.png)
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
Overview
Description
“Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate” is a chemical compound with the molecular formula C11H13NO2 . It is a colorless oil and is of interest in medicinal chemistry .
Synthesis Analysis
The synthesis of “Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate” involves a reaction with perchloric acid and bis [dichloro (pentamethylcyclopentadienyl)iridium (III)] in a mixture of isopropanol and water . The mixture is stirred at 85°C for 17 hours, after which the solvents are evaporated. The residue is then purified by flash chromatography, yielding the compound as a white solid .Molecular Structure Analysis
The InChI code for “Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate” is 1S/C11H13NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h4-5,7,12H,2-3,6H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate” is a powder with a molecular weight of 191.23 . It is stored at a temperature of 4°C .Scientific Research Applications
- Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate has demonstrated antioxidant activity. It scavenges free radicals, protecting cells from oxidative damage. Researchers have explored its potential as a natural antioxidant in food preservation and health supplements .
- Studies suggest that this compound may have neuroprotective properties. It could play a role in preventing neurodegenerative diseases by preserving neuronal function and reducing oxidative stress. Further investigations are ongoing .
- Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate has been evaluated for its antiarrhythmic effects. It might help regulate heart rhythm and prevent arrhythmias. Clinical trials are needed to confirm its efficacy .
- Virantmycin, a derivative of this compound, exhibits antiviral and antifungal properties. It has potential applications in treating viral infections and fungal diseases .
- Researchers have explored the use of tetrahydroquinoline derivatives as photosensitizers in photodynamic therapy (PDT). These compounds can generate reactive oxygen species upon exposure to light, selectively destroying cancer cells .
- Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate serves as a valuable synthetic intermediate. Chemists use it to build more complex molecules, including pharmaceuticals and agrochemicals .
Antioxidant Properties
Neuroprotective Effects
Antiarrhythmic Potential
Antiviral and Antifungal Activity
Photosensitizer Applications
Synthetic Intermediates
Safety and Hazards
“Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate” is classified as a hazardous chemical. It can cause serious eye irritation, skin irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives are known to have a wide range of applications and are key structural motifs in pharmaceutical agents .
Biochemical Pathways
The biochemical pathways affected by Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate are currently unknown . More research is needed to understand the compound’s impact on cellular processes and downstream effects.
properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h4-5,7,12H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMQUHKEECRIDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCN2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate | |
CAS RN |
597562-79-3 | |
Record name | methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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